molecular formula C14H14N4O2S B2943513 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 952997-50-1

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2943513
CAS No.: 952997-50-1
M. Wt: 302.35
InChI Key: USEFTCBNCQSILA-UHFFFAOYSA-N
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Description

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolo[3,2-a]pyrimidin core, which is a heterocyclic aromatic structure containing sulfur and nitrogen atoms. The presence of the pyridin-2-ylmethyl group adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidin core. One common approach is to start with a suitable thiazole derivative and then perform a series of reactions to introduce the pyrimidin ring and the acetamide group. The reaction conditions often require the use of strong bases or acids, and the reactions may need to be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize waste, with careful control of temperature, pressure, and reaction times. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiazole and pyrimidin rings can be oxidized under certain conditions.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Oxidation can lead to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction can produce amines or other reduced derivatives.

  • Substitution: : Substitution reactions can yield various amides or other functionalized derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the production of advanced materials or as a reagent in chemical synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to changes in cellular processes. The molecular pathways involved would need to be studied in detail to understand its full mechanism of action.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the thiazolo[3,2-a]pyrimidin core and the pyridin-2-ylmethyl group. Similar compounds might include other thiazolo[3,2-a]pyrimidin derivatives or compounds with similar functional groups. These compounds may have different biological activities or chemical properties, making the comparison important for understanding its uniqueness.

List of Similar Compounds

  • 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid

  • 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide

  • 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester

Properties

IUPAC Name

2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c19-12(17-8-10-3-1-2-5-15-10)7-11-9-21-14-16-6-4-13(20)18(11)14/h1-6,11H,7-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEFTCBNCQSILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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